11,17-dihydroxy-10,13-dimethyl-17-(3-methyl-1,3-oxazolidine-2-carbonyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
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Overview
Description
11,17-dihydroxy-10,13-dimethyl-17-(3-methyl-1,3-oxazolidine-2-carbonyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one is a complex organic compound with significant scientific interest This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a methyl group, and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,17-dihydroxy-10,13-dimethyl-17-(3-methyl-1,3-oxazolidine-2-carbonyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one involves multiple steps, typically starting from simpler steroidal precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to the core structure.
Oxazolidine Formation: Cyclization to form the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
11,17-dihydroxy-10,13-dimethyl-17-(3-methyl-1,3-oxazolidine-2-carbonyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure specific reaction pathways.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
11,17-dihydroxy-10,13-dimethyl-17-(3-methyl-1,3-oxazolidine-2-carbonyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one has various scientific research applications:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11,17-dihydroxy-10,13-dimethyl-17-(3-methyl-1,3-oxazolidine-2-carbonyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- (8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Uniqueness
The uniqueness of 11,17-dihydroxy-10,13-dimethyl-17-(3-methyl-1,3-oxazolidine-2-carbonyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one lies in its specific structural features, such as the presence of the oxazolidine ring and the precise arrangement of hydroxyl and methyl groups. These characteristics contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
CAS No. |
34898-28-7 |
---|---|
Molecular Formula |
C24H33NO5 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
11,17-dihydroxy-10,13-dimethyl-17-(3-methyl-1,3-oxazolidine-2-carbonyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C24H33NO5/c1-22-8-6-15(26)12-14(22)4-5-16-17-7-9-24(29,20(28)21-25(3)10-11-30-21)23(17,2)13-18(27)19(16)22/h6,8,12,16-19,21,27,29H,4-5,7,9-11,13H2,1-3H3 |
InChI Key |
VKHXYZXJOXQKDP-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)C4N(CCO4)C)O)CCC5=CC(=O)C=CC35C)O |
Origin of Product |
United States |
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